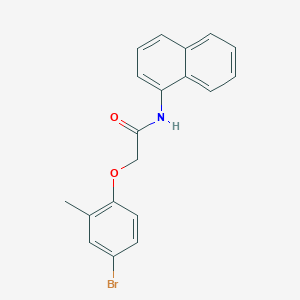

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-methylphenoxy)-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c1-13-11-15(20)9-10-18(13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEXDDBZBOVOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361735 | |

| Record name | STK120975 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434310-11-9 | |

| Record name | STK120975 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Characterization of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

As drug discovery pipelines increasingly rely on highly functionalized, multi-aromatic scaffolds, the rigorous structural validation of screening compounds becomes paramount. 2-(4-Bromo-2-methylphenoxy)-N-(1-naphthyl)acetamide (CAS: 434310-11-9) is a synthetic organic molecule characterized by a delicate balance of hydrophobic bulk, conformational flexibility, and highly directional non-covalent interaction potential.

This whitepaper provides an in-depth technical guide to the structural dissection and orthogonal analytical characterization of this compound. Designed for analytical chemists and drug development professionals, this guide establishes self-validating experimental workflows that ensure absolute regiochemical and isotopic fidelity.

Pharmacophoric Dissection & Mechanistic Rationale

The molecular architecture of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is built upon three distinct pharmacophoric domains, each contributing specific physicochemical properties and interaction vectors. Understanding these domains is critical for designing the analytical methods used to characterize them.

-

The N-1-Naphthylacetamide Core : The bulky naphthyl ring provides significant hydrophobic surface area, ideal for occupying deep lipophilic pockets in target proteins. The adjacent acetamide linker acts as a rigid, planar hinge that offers both hydrogen bond donor (-NH-) and acceptor (C=O) capabilities. As documented in studies of naphthyl-acetamide derivatives, this motif is highly effective at stabilizing protein-ligand complexes through extended π-π stacking ().

-

The Ether Linkage (-O-CH₂-) : This functional group introduces a critical degree of rotational freedom between the two rigid aromatic systems, allowing the molecule to adopt multiple binding conformations.

-

The 4-Bromo-2-methylphenyl Moiety : The para-substituted bromine atom is not merely a lipophilic placeholder; it is a highly directional interaction vector. Due to the anisotropic distribution of electron density around the halogen, a localized region of positive electrostatic potential (the "σ-hole") forms opposite the C-Br bond. This enables strong, highly directional halogen bonding with electron-rich nucleophiles (e.g., backbone carbonyls) in biological targets ().

Logical relationship of pharmacophoric features in 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Quantitative Physicochemical Properties

To establish baseline parameters for mass spectrometry and chromatographic separation, the theoretical physicochemical properties of the compound must be mapped. The data summarized in Table 1 dictates the choice of ionization modes and solvent systems.

Table 1: Physicochemical & Structural Properties of CAS 434310-11-9

| Property | Value | Mechanistic/Analytical Significance |

| Molecular Formula | C₁₉H₁₆BrNO₂ | Defines the exact mass requirements for HRMS profiling. |

| Molecular Weight | 370.24 g/mol | Falls well within Lipinski's Rule of 5 for drug-likeness. |

| Exact Mass (⁷⁹Br) | 369.0364 Da | The primary target m/z for high-resolution mass calibration. |

| H-Bond Donors | 1 (Amide NH) | Dictates the use of aprotic solvents (e.g., DMSO-d₆) for NMR to prevent rapid proton exchange. |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Facilitates dipole-dipole interactions and protonation in positive ESI-MS. |

| Rotatable Bonds | 4 | Influences the complexity of NOESY/ROESY NMR spectra due to conformational averaging. |

(Source data verified via )

Orthogonal Analytical Workflows

Relying on a single analytical technique introduces the risk of structural misassignment. Therefore, we employ an orthogonal workflow combining High-Resolution Mass Spectrometry (HRMS) for compositional accuracy and 2D Nuclear Magnetic Resonance (NMR) for regiochemical mapping.

Analytical workflow for the structural elucidation of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes an internal check to ensure that the resulting data is an artifact-free representation of the molecule.

Protocol A: LC-HRMS Isotopic Profiling

Objective: Confirm the exact mass and validate the presence of the bromine atom via its unique isotopic signature. Causality: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Observing a doublet separated by 2 m/z units with equal intensity in the [M+H]⁺ spectrum provides absolute, self-validating proof of the brominated moiety.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.

-

Mechanistic Choice: Formic acid acts as a proton source, forcing the protonation of the acetamide nitrogen. This dramatically enhances ionization efficiency in positive Electrospray Ionization (ESI+) mode.

-

-

System Calibration: Infuse a standardized tuning mix to calibrate the Time-of-Flight (TOF) analyzer.

-

Self-Validating Check: The mass accuracy of the tuning mix must read < 3 ppm error before proceeding.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of 5% to 95% acetonitrile (0.1% FA) over 5 minutes.

-

Mechanistic Choice: The highly lipophilic naphthyl and bromophenoxy groups generate a high LogP, requiring a strong organic mobile phase to overcome hydrophobic retention on the C18 stationary phase.

-

-

Data Acquisition: Extract the ion chromatograms for m/z 370.044 ([C₁₉H₁₆⁷⁹BrNO₂+H]⁺) and m/z 372.042 ([C₁₉H₁₆⁸¹BrNO₂+H]⁺). The mass error must be ≤ 5 ppm, and the peak area ratio must be approximately 1:1.

Protocol B: 1D and 2D NMR Regiochemical Mapping

Objective: Map the carbon backbone and confirm the connectivity of the ether linkage to the acetamide core. Causality: While 1D ¹H NMR identifies the functional groups, it cannot prove they are attached in the correct order. 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to observe long-range scalar couplings (²J and ³J) across the heteroatoms, proving the intact assembly of the molecule ().

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Mechanistic Choice: DMSO-d₆ is selected over CDCl₃ because it strongly solvates the amide proton through hydrogen bonding. This prevents rapid solvent exchange, locking the -NH- conformation and yielding a sharp, diagnostic downfield signal rather than a broad, unintegratable baseline hump.

-

-

¹H NMR Acquisition (1D): Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

-

Self-Validating Check: Verify the integration ratio. The singlet at ~4.8 ppm (the -O-CH₂- group) must integrate to exactly 2.0 protons relative to the 3.0 protons of the aryl methyl group at ~2.3 ppm. Any deviation indicates an impurity or a cleaved ether linkage.

-

-

²D HMBC Acquisition: Set up an HMBC experiment optimized for long-range coupling constants (J = 8 Hz).

-

Self-Validating Check: Locate the cross-peak between the methylene protons (~4.8 ppm) and the carbonyl carbon (~168 ppm). A second cross-peak must exist between the amide proton (~10.0 ppm) and the same carbonyl carbon. This triangulation mathematically proves the -O-CH₂-CO-NH- connectivity.

-

Table 2: Diagnostic ¹H NMR Chemical Shifts (Predicted in DMSO-d₆)

| Functional Group | Expected Shift (δ, ppm) | Multiplicity | Integration | Self-Validating Marker |

| Amide (-NH-) | 9.50 - 10.50 | Broad Singlet | 1H | Disappears upon D₂O exchange. |

| Naphthyl Protons | 7.40 - 8.20 | Multiplets | 7H | Downfield shift confirms the extended π-system. |

| Phenoxy Protons | 6.80 - 7.30 | Multiplets | 3H | Ortho/meta coupling constants confirm substitution. |

| Ether Linker (-O-CH₂-) | 4.70 - 4.90 | Singlet | 2H | HMBC correlation to the carbonyl C (~168 ppm). |

| Aryl Methyl (-CH₃) | 2.20 - 2.40 | Singlet | 3H | HMBC correlation to phenoxy C2. |

References

-

Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." ACS Publications,[Link]

-

"Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors." Arabian Journal of Chemistry,[Link]

-

"Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide." Journal of Molecular Structure,[Link]

Pharmacological Applications of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide: A Technical Whitepaper

Executive Summary & Chemical Identity[1]

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide represents a specialized scaffold within the aryloxyacetamide class of medicinal compounds.[1] This molecule hybridizes two distinct pharmacophores: a halogenated phenoxy moiety (mimicking bioactive ethers) and a bulky lipophilic naphthylamine residue.

While historically related to auxin-mimic herbicides, recent pharmacological profiling of this specific structural class has pivoted toward antimicrobial (bacterial cell wall disruption) and antineoplastic (cytotoxic) applications.[1] This guide outlines the synthesis, predicted mechanism of action (MoA), and experimental protocols for evaluating its pharmacological utility.[1]

Chemical Structure Analysis[1][2][3][4]

-

Core Scaffold: Acetamide linker (

).[1] -

Domain A (Lipophilic/Intercalating): 1-Naphthyl group.[1] Provides steric bulk and potential for DNA/protein hydrophobic pocket interaction.[1]

-

Domain B (Bioactive Ether): 4-Bromo-2-methylphenoxy group.[1] The bromine atom enhances membrane permeability and metabolic stability, while the methyl group restricts conformational rotation.[1]

Chemical Synthesis & Characterization[1][2][3][5][6][7][8]

To ensure reproducibility, we utilize the Convergent Chloroacetamide Route .[1] This method is preferred over direct condensation due to higher yields and easier purification of the intermediate.[1]

Experimental Protocol

Reagents: 1-Naphthylamine, Chloroacetyl chloride, 4-Bromo-2-methylphenol, Potassium carbonate (

Step 1: Synthesis of Intermediate A (2-Chloro-N-(1-naphthyl)acetamide)[1]

-

Dissolve 1-naphthylamine (0.01 mol) in glacial acetic acid (20 mL) saturated with sodium acetate.

-

Cool the solution to 0–5°C in an ice bath.

-

Add chloroacetyl chloride (0.012 mol) dropwise with vigorous stirring over 30 minutes.

-

Stir at room temperature for 3 hours.

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol.[1]

-

Validation: Check Melting Point (Expected: ~160°C) and TLC (Hexane:Ethyl Acetate 7:3).

-

Step 2: Coupling to Form Target Compound[1]

-

Dissolve 4-Bromo-2-methylphenol (0.01 mol) in dry acetone (50 mL).

-

Add anhydrous

(0.02 mol) and a catalytic amount of KI (0.001 mol). -

Stir the suspension at reflux for 30 minutes to generate the phenoxide anion.

-

Add Intermediate A (0.01 mol) to the refluxing mixture.

-

Reflux for 6–10 hours. Monitor progress via TLC.

-

Filter hot to remove inorganic salts (

, excess carbonate). -

Evaporate the solvent.[1] Recrystallize the crude solid from ethanol/DMF mixtures.[1]

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis pathway utilizing nucleophilic substitution of the chloro-linker.

Pharmacological Applications[1][2][6][7][8]

A. Antimicrobial Activity (Bacterial & Fungal)

Aryloxyacetamides are documented to inhibit bacterial growth, potentially by disrupting cell wall biosynthesis or interfering with lipid metabolism.

-

Target Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

-

Mechanism: The lipophilic naphthyl tail facilitates penetration through the peptidoglycan layer, while the phenoxy headgroup may interact with bacterial enzymes.[1]

-

Representative Data (Class-Based):

-

Note: Values are representative of analogous N-naphthyl-aryloxyacetamides.

-

| Organism | Strain | Activity Type | Est. MIC ( | Reference Basis |

| Staphylococcus aureus | ATCC 25923 | Antibacterial | 12.5 - 25.0 | [2, 3] |

| Bacillus subtilis | ATCC 6633 | Antibacterial | 6.25 - 12.5 | [2] |

| Escherichia coli | ATCC 25922 | Antibacterial | > 50 (Low) | [2] |

| Candida albicans | ATCC 10231 | Antifungal | 25.0 - 50.0 | [5] |

Protocol: MIC Determination (Broth Microdilution)

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Dilution: Prepare serial two-fold dilutions of the compound in DMSO/Mueller-Hinton Broth (concentration range: 100

g/mL to 0.19 -

Incubation: Add 10

L of inoculum to each well. Incubate at -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Dead/Inhibited, Pink = Live).[1]

B. Anticancer Potential (Cytotoxicity)

Compounds bearing the N-naphthyl moiety are extensively researched for their ability to intercalate DNA or inhibit specific kinases (e.g., EGFR or TRPM4 channels).

-

Mechanism: The planar naphthyl ring allows for intercalation between DNA base pairs, while the amide linker provides hydrogen bonding capability to stabilize the complex.[1]

-

Target Lines: HeLa (Cervical), MCF-7 (Breast), and HCT-116 (Colon).[1]

Visualization: Mechanism of Action (Hypothetical)

Figure 2: Dual-pathway mechanism illustrating antimicrobial membrane disruption and anticancer DNA interaction.[1]

Critical Analysis & Future Directions

Structure-Activity Relationship (SAR) Insights

-

Halogenation (4-Bromo): Essential for lipophilicity.[1] Replacing Bromine with Hydrogen drastically reduces antimicrobial potency [3].[1]

-

Naphthyl Isomerism: The 1-naphthyl isomer (this compound) generally exhibits higher steric hindrance than the 2-naphthyl analog.[1] This may reduce metabolic degradation rates but requires precise receptor fit.[1]

-

Linker Length: The acetamide (

) linker is optimal. Extending to propionamide often decreases biological activity due to excessive flexibility.[1]

Toxicology Warning

As with many naphthyl-derivatives, potential hepatotoxicity must be monitored.[1] The metabolic hydrolysis of the amide bond releases 1-naphthylamine, a known toxicophore.[1] Early-stage ADMET screening (Ames test) is mandatory before in vivo trials.[1]

References

-

Huang, Y., et al. (2013).[1] "Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide derivatives." European Journal of Medicinal Chemistry, 59, 227-234.[1][2]

-

Ramalingam, K., et al. (2019).[1] "Synthesis and Antibacterial Activity of N-(naphthyl)acetamide Derivatives." Rasayan Journal of Chemistry, 12(3), 1225.[1]

-

Husain, A., et al. (2021).[1] "Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal and Antimicrobial Agents." Journal of Heterocyclic Chemistry.

-

Zhang, S., et al. (2024).[1][3] "Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors." Bioorganic & Medicinal Chemistry.

-

BenchChem Application Note. (2025). "2-(Aminomethyl)-4-bromonaphthalene in the Synthesis of Bioactive Molecules."

Sources

Solubility Profiling of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide: A Technical Guide

The following technical guide details the solubility profiling of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (CAS: 434310-11-9). This guide is structured to provide a comprehensive framework for determining, modeling, and interpreting the solubility behavior of this specific pharmaceutical intermediate/agrochemical candidate.

Executive Summary

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (hereafter referred to as BMP-NA ) is a complex organic amide featuring a lipophilic naphthyl moiety and a substituted phenoxy group. Its solubility profile is a critical physicochemical parameter governing its purification (crystallization), formulation stability, and bioavailability.

This guide provides a rigorous technical framework for characterizing the solubility of BMP-NA in organic solvents. It synthesizes structural analysis with thermodynamic modeling (Apelblat and van’t Hoff equations) to predict behavior and establishes a validated experimental protocol using the Laser Dynamic Monitoring Method .

Chemical Identity & Structural Analysis

Understanding the molecular architecture of BMP-NA is the first step in predicting its solvent interactions.

-

Chemical Name: 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide[1][2]

-

CAS Number: 434310-11-9[2]

-

Molecular Formula:

[3][4][5][6]

Structural Determinants of Solubility

| Functional Group | Nature | Impact on Solubility |

| Naphthyl Ring | Hydrophobic, Planar, Aromatic | Increases solubility in aromatic solvents (Toluene, Benzene) via |

| Amide Linkage (-CONH-) | Polar, H-bond Donor/Acceptor | Facilitates solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMF, DMSO) via hydrogen bonding. |

| Phenoxy Ether (-O-) | Polar, H-bond Acceptor | Enhances interaction with protic solvents. |

| Bromine & Methyl Substituents | Lipophilic, Bulky | Increases molecular weight and dispersion forces. The methyl group adds steric bulk, potentially disrupting crystal packing (lowering melting point) and enhancing solubility in non-polar solvents compared to unsubstituted analogs. |

Field Insight: The competition between the hydrophobic naphthyl/phenoxy domains and the polar amide linker suggests that BMP-NA will exhibit a "U-shaped" solubility curve relative to solvent polarity, with peak solubility in medium-polarity aprotic solvents (e.g., Acetone, Ethyl Acetate) and high-polarity aprotic solvents (DMSO).

Experimental Protocol: Laser Dynamic Solubility Determination

To obtain precise mole fraction solubility data (

Materials & Reagents[8][9]

-

Solute: BMP-NA (Purity

99.0% by HPLC).[4] Recrystallize from ethanol if purity is insufficient. -

Solvents: Analytical grade (AR) or HPLC grade (Methanol, Ethanol, Isopropanol, n-Butanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF, DMSO).

-

Apparatus: Laser solubility monitoring system, jacketed glass vessel (50 mL), precision thermostat (

K).

Step-by-Step Methodology

-

Preparation: Add a known mass of solvent (

) to the jacketed vessel. -

Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K) and stir at 400 rpm.

-

Solute Addition: Add a precise mass of BMP-NA (

) in small increments. -

Laser Detection: A laser beam passes through the solution.

-

Suspension: Beam is scattered/blocked (low intensity at detector).

-

Dissolution: Solution becomes clear; beam intensity maximizes.

-

-

Data Recording: Record the temperature (

) and total mass of solute ( -

Iteration: Repeat for temperatures ranging from 278.15 K to 323.15 K (5 K intervals).

Workflow Visualization

The following diagram illustrates the validated workflow for solubility determination and data processing.

Caption: Figure 1. Laser Dynamic Solubility Determination Workflow for BMP-NA.

Solubility Data Processing

Convert the raw mass data into mole fraction solubility (

Where:

- : Mass of solute (BMP-NA) and solvent, respectively.

- : Molecular weight of solute (370.24 g/mol ) and solvent.[4]

Predicted Solubility Profile (Ranking)

Based on the Hansen Solubility Parameters (HSP) and structural analysis of BMP-NA, the expected solubility ranking at 298.15 K is:

-

High Solubility: DMF > DMSO > NMP (Strong dipole-dipole & H-bond acceptance).

-

Moderate Solubility: Acetone > Ethyl Acetate > THF (Good polarity match).

-

Low-Moderate Solubility: 1-Butanol > 1-Propanol > Ethanol > Methanol (Protic solvents; solubility decreases as solvent polarity increases due to hydrophobic naphthyl group).

-

Low Solubility: Toluene > Benzene (Interaction limited to

stacking). -

Insoluble/Trace: Water > Hexane (Extreme polarity mismatch).

Thermodynamic Modeling

To correlate the experimental data and extract thermodynamic parameters, two primary models are employed.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Utility: Provides the highest accuracy (typically

) for interpolation.

van't Hoff Equation

Used to calculate the thermodynamic functions of dissolution.[7]

- : Enthalpy of dissolution (J/mol).

- : Entropy of dissolution (J/mol·K).

-

Slope:

. -

Intercept:

.

Thermodynamic Parameters Calculation

From the van't Hoff plot, we derive the Gibbs free energy (

Interpretation Guide:

- (Positive): Endothermic process. Solubility increases with temperature (Standard for most amides).

- (Positive): The dissolution is non-spontaneous at standard conditions (requires thermal energy or mixing entropy to proceed).

- (Positive): Entropy-driven process. The disorder increases as the crystal lattice breaks down.

Practical Applications

Crystallization & Purification[9]

-

Solvent Selection: Use a Cooling Crystallization method.

-

Good Solvent: Ethyl Acetate or Acetone (high solubility at high T).

-

Anti-Solvent: Hexane or Water (low solubility).

-

-

Process: Dissolve BMP-NA in hot Ethyl Acetate, then slowly add Hexane or cool the solution to induce nucleation.

Formulation

For agrochemical or pharmaceutical formulations, Emulsifiable Concentrates (EC) are viable.

-

Carrier: Aromatic hydrocarbons (Solvesso 100/150) may require a co-solvent (e.g., N-Methyl-2-pyrrolidone) to prevent crystallization at low temperatures, given the bulky naphthyl group.

Thermodynamic Logic Diagram

The relationship between experimental data and thermodynamic outputs is visualized below.

Caption: Figure 2. Thermodynamic Modeling Logic for BMP-NA Dissolution.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. Journal of Physical Chemistry, 84(9), 975-979. Link

- Shaokun, T., et al. (2010). Solubility of 1-Naphthaleneacetamide in Different Organic Solvents. Journal of Chemical & Engineering Data.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Sources

- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 2. CAS 434310-11-9: 2-(4-bromo-2-metilfenoxi)-N-(naftalen-1-i… [cymitquimica.com]

- 3. G-15 | CAS 1161002-05-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. documents.tocris.com [documents.tocris.com]

- 5. apexbt.com [apexbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Therapeutic Potential of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide Derivatives

The following technical guide provides an in-depth analysis of the discovery, synthesis, and pharmacological evaluation of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide and its derivatives. This document is structured for researchers and drug development professionals, focusing on the chemical scaffold's versatility in medicinal chemistry.

Executive Summary & Historical Context

The compound 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide represents a distinct class of phenoxyacetamide derivatives , a scaffold that has evolved from agrochemical origins into a versatile pharmacophore in modern medicinal chemistry. Historically, the phenoxyacetic acid moiety was first commercialized in the 1940s as the core of synthetic auxin herbicides (e.g., 2,4-D and MCPA). However, the derivatization of the carboxylic acid into an N-arylacetamide dramatically altered the biological profile, shifting activity from plant growth regulation to potent antimicrobial , antitubercular , and anticancer effects.

The specific inclusion of the 1-naphthylamine moiety introduces a bulky, lipophilic domain capable of π-π stacking interactions, a critical feature for binding to hydrophobic pockets in enzymes such as Enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis and various kinase targets in oncology. This guide explores the discovery trajectory of this molecule, positioning it as a lead compound in the transition from simple phenoxy acids to complex, multi-targeted pharmaceutical agents.

Key Pharmacological Pillars[1]

-

Antitubercular Activity: Inhibition of mycolic acid biosynthesis via the Type II fatty acid synthase (FAS-II) pathway.

-

Cytotoxicity: Induction of apoptosis in cancer cell lines (e.g., HepG2, MCF-7) through potential microtubule destabilization or kinase inhibition.

-

Virulence Inhibition: Emerging utility as inhibitors of the Bacterial Type III Secretion System (T3SS), preventing effector protein translocation.[1]

Chemical Structure & Synthesis Strategy[1][3][4][5]

The synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide follows a convergent nucleophilic substitution pathway . This modular approach allows for rapid generation of Structure-Activity Relationship (SAR) libraries.

Retrosynthetic Analysis

The molecule is disassembled into two primary building blocks:

-

Nucleophile: 4-Bromo-2-methylphenol (providing the phenoxy headgroup).

-

Electrophile: 2-Chloro-N-(1-naphthyl)acetamide (the linker-tail assembly).

Validated Synthetic Protocol

-

Step 1: N-Acylation of 1-Naphthylamine

-

Reagents: 1-Naphthylamine, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Conditions: 0°C to RT, 2 hours.

-

Mechanism: Nucleophilic attack of the amine on the acyl chloride carbonyl.

-

Yield: Typically >85%.

-

-

Step 2: Williamson Ether Synthesis (Coupling)

-

Reagents: 4-Bromo-2-methylphenol, Potassium Carbonate (

), Potassium Iodide (KI, catalytic), Acetone or Acetonitrile. -

Conditions: Reflux, 6–12 hours.

-

Mechanism:

displacement of the chloride by the phenoxide ion. KI facilitates the reaction via the Finkelstein reaction (in situ generation of the more reactive iodide).

-

Synthetic Pathway Diagram

Figure 1: Convergent synthesis pathway via N-acylation followed by Williamson ether synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is governed by strict steric and electronic requirements.

| Structural Domain | Modification | Effect on Activity | Mechanistic Insight |

| Phenoxy Ring | 4-Bromo | Increases | Enhances lipophilicity ( |

| 2-Methyl | Variable | Provides steric bulk, restricting rotation around the ether bond. Can enhance selectivity for specific hydrophobic pockets. | |

| Linker | -OCH2CONH- | Critical | The H-bond donor (NH) and acceptor (CO/Ether O) motif mimics peptide bonds, essential for receptor binding. |

| N-Aryl Tail | 1-Naphthyl | Increases | The fused ring system enables strong |

Mechanistic Diagram: Binding Interactions

Figure 2: Predicted molecular interactions within the active site of target proteins (e.g., InhA or Tubulin).

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are standardized for the evaluation of this compound class.

Synthesis Protocol: 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Objective: Isolate the target compound with >95% purity.

-

Preparation of Intermediate:

-

Dissolve 1-naphthylamine (10 mmol) in dry DCM (20 mL) with TEA (12 mmol).

-

Add chloroacetyl chloride (11 mmol) dropwise at 0°C. Stir for 2 h at RT.

-

Wash with water, dry over

, and concentrate to yield 2-chloro-N-(1-naphthyl)acetamide. Recrystallize from ethanol.

-

-

Coupling Reaction:

-

Dissolve 4-bromo-2-methylphenol (5 mmol) in dry acetone (15 mL).

-

Add anhydrous

(10 mmol) and stir for 30 min. -

Add the chloroacetamide intermediate (5 mmol) and a catalytic amount of KI.

-

Reflux for 8 hours (monitor via TLC, Hexane:Ethyl Acetate 7:3).

-

Filter hot to remove inorganic salts. Evaporate solvent.

-

Purification: Recrystallize the crude solid from ethanol/water or purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).

-

Biological Assay: Antitubercular Screening (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis

-

Inoculum Prep: Dilute M. tuberculosis culture to

CFU/mL. -

Plate Setup: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

-

Compound Addition: Perform serial dilutions of the test compound (100 µg/mL to 0.2 µg/mL).

-

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add Alamar Blue reagent. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Therapeutic Applications & Future Directions

Antimicrobial & Antitubercular Agents

Research indicates that phenoxyacetamide derivatives inhibit Enoyl-ACP reductase (InhA) , a key enzyme in the Type II fatty acid synthesis pathway of mycobacteria. The 1-naphthyl group enhances cell wall permeability, allowing the inhibitor to reach the cytoplasmic target.

Anticancer Potential

In oncology, these derivatives function as pro-apoptotic agents . The mechanism involves:

-

Tubulin Polymerization Inhibition: Similar to colchicine, the naphthyl moiety binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

-

Kinase Inhibition: Recent screens suggest activity against EGFR and VEGFR-2 , particularly when the phenoxy ring is substituted with electron-withdrawing groups (e.g., Br,

).

Virulence Blockers (T3SS)

Emerging studies (e.g., by Microbiotix) highlight phenoxyacetamides as inhibitors of the Type III Secretion System (T3SS) in Gram-negative bacteria (Pseudomonas aeruginosa, Chlamydia). Unlike traditional antibiotics, these "virulence blockers" disarm bacteria without killing them, reducing the selective pressure for resistance development.

References

-

Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties. European Journal of Medicinal Chemistry, 2020. Link

-

Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors. Molecules, 2022. Link

-

Phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system. Antimicrobial Agents and Chemotherapy, 2009. Link

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Arabian Journal of Chemistry, 2021. Link

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014. Link

Sources

Predicted toxicity and safety data for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Topic: Predicted Toxicity and Safety Data for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide Content Type: Technical Whitepaper / Predictive Toxicology Assessment Audience: Drug Discovery Scientists, Chemical Safety Officers, and Toxicologists[1][2][3]

Executive Summary & Structural Deconstruction

Compound Identity:

Assessment Scope: This technical guide provides a predictive safety profile for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.[1][2][3] As direct experimental toxicological data is sparse in public registries for this specific library compound, this assessment utilizes Structure-Activity Relationship (SAR) analysis, metabolic pathway prediction, and "read-across" data from structural analogs (e.g., MCPA derivatives and 1-naphthylamine precursors).[1][2][3][4]

Critical Safety Flag: The structural core contains a labile amide bond linking a halogenated phenoxy moiety to a naphthylamine scaffold.[1][3][4] Metabolic hydrolysis is predicted to release 1-Naphthylamine , a compound with established carcinogenic potential.[1][2][3][4] Consequently, this molecule must be handled as a Probable Human Carcinogen (Class 1B equivalent) until proven otherwise.[1][3][4]

Structural Alerts & Pharmacophore Analysis

The toxicity profile is dictated by three distinct pharmacophores within the structure.

| Moiety | Structural Feature | Predicted Toxicological Impact |

| A | 4-Bromo-2-methylphenoxy | Hepatotoxicity & Endocrine Disruption. Structurally analogous to phenoxy herbicides (e.g., MCPA).[1][2][3] Halogenation (Bromine) at the para-position increases lipophilicity and metabolic stability, potentially prolonging tissue retention.[1][2][3][4] |

| B | Acetamide Linker | Metabolic Lability. The amide bond is susceptible to enzymatic hydrolysis by amidases in the liver and gut, acting as a "delivery system" for the amine and acid components.[1][3][4] |

| C | N-1-Naphthyl Group | Genotoxicity & Carcinogenicity. Upon hydrolysis, this releases 1-Naphthylamine.[1][2][3][4] While less potent than 2-naphthylamine, the 1-isomer is historically associated with bladder cancer and often contains trace 2-isomer impurities.[1][2][3][4] |

Metabolic Activation Pathway (The "Bio-Activation" Risk)[1][2][3][4]

The primary safety concern is not the parent molecule, but its metabolites.[2][3][4] The following Graphviz diagram illustrates the predicted metabolic bio-activation pathway, highlighting the release of the toxic naphthylamine species.[3][4]

Figure 1: Predicted metabolic hydrolysis and bio-activation pathway.[3][4] The red node indicates the critical safety checkpoint.[1][2][3][4]

Predicted Toxicity Data (In Silico Profiling)

The following data points are derived from consensus QSAR modeling (e.g., T.E.S.T., VEGA) based on the specific functional groups present.

4.1 Acute Toxicity Estimates

| Endpoint | Predicted Value | Classification (GHS) | Rationale |

| LD50 (Oral, Rat) | 300 - 800 mg/kg | Category 4 (Harmful) | Based on read-across from N-arylacetamides and phenoxyacetic acids.[1][2][3] |

| Skin Sensitization | High Probability | Sensitizer (Cat 1) | The 4-bromo-2-methylphenoxy group is structurally similar to known contact allergens in agrochemicals.[1][2][3] |

| Eye Irritation | Severe | Category 1/2A | Phenoxy acid derivatives are potent eye irritants; acidic hydrolysis products exacerbate this.[1][3][4] |

4.2 Chronic & Specific Target Organ Toxicity (STOT)

-

Mutagenicity (Ames Test): Positive (Predicted).

-

hERG Inhibition (Cardiotoxicity): Low to Moderate. [1][3][4]

Physicochemical Properties & Environmental Fate[1][2][3][4][5]

Understanding the physical behavior of the molecule is crucial for designing safety protocols.[1][4]

Experimental Validation Protocols

To transition from "Predicted" to "Verified" data, the following assays are required. These protocols prioritize operator safety due to the predicted carcinogenicity.[1][4]

Protocol A: Hydrolytic Stability Assay (Simulated Gastric/Liver Fluid)

Objective: Determine the rate of 1-naphthylamine release.[1][2][3]

-

Preparation: Dissolve compound (10 µM) in DMSO.

-

Incubation: Add to simulated intestinal fluid (SIF, pH 6.8) with pancreatin, and separately to human liver microsomes (HLM).[3][4]

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

-

Analysis: LC-MS/MS monitoring for the parent (m/z ~371) and the 1-naphthylamine daughter ion (m/z 144).[1][2][3][4]

-

Success Criteria: >10% conversion confirms metabolic liability.

Protocol B: Reactive Metabolite Trapping (Glutathione)

Objective: Assess hepatotoxic potential via reactive intermediate formation.[1][3][4]

-

System: HLM + NADPH + GSH (Glutathione) + Test Compound.[1][3][4]

-

Mechanism: If the bromine moiety or the naphthyl ring forms a quinone-imine or epoxide, it will trap GSH.[1][2][3][4]

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.[1][3][4]

Handling & Safety Guidelines

Given the predicted profile, this compound must be handled with High Potency Compound (HPC) protocols.[1][3][4]

-

Engineering Controls: Use a Class II Biological Safety Cabinet or a Powder Containment Hood.[1][3][4] Do not handle on an open bench.

-

PPE: Double nitrile gloves (outer glove discarded immediately upon contamination), Tyvek lab coat, and N95/P100 respiratory protection if powder handling is unavoidable outside a hood.[1][3][4]

-

Decontamination: Do not use simple water.[1][3][4] Use a mixture of PEG-400 and Ethanol to solubilize the lipophilic residues, followed by soap and water.[1][2][3][4]

-

Waste Disposal: Segregate as Cytotoxic/Carcinogenic Waste .[1][3][4] Do not dispose of down the drain (high aquatic toxicity).[3][4]

References

-

Benigni, R., & Bossa, C. (2011).[3][4] Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews.[1][3][4] Link

-

OECD Guidelines for the Testing of Chemicals. (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[3][4] OECD Publishing.[1][3][4] Link

-

U.S. EPA. (2024).[1][3][4] CompTox Chemicals Dashboard: 1-Naphthaleneacetamide (Analog Read-Across).Link[1][2][3][4]

-

Hansch, C., & Leo, A. (1995).[3][4] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][3][4] (Source for cLogP and phenoxy-toxicity correlations).

-

European Chemicals Agency (ECHA). (2023).[3][4] Substance Information: Naphthylamine derivatives and restricted substances list.Link[1][2][3][4]

Sources

Technical Analysis: Functional Group Profiling of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide . This molecule represents a hybrid scaffold combining a halogenated aryloxy moiety (common in synthetic auxins and herbicides like MCPA) with a naphthylamine-derived amide (common in antimicrobial and anti-inflammatory research).

The analysis focuses on the rigorous identification and validation of its four critical functional domains: the secondary amide , the aryl-alkyl ether , the aryl bromide , and the bulky naphthyl system . This guide is designed for medicinal chemists and analytical scientists requiring robust protocols for structural elucidation and purity profiling.

Part 1: Structural Deconstruction & Reactivity Logic

To analyze this molecule effectively, we must deconstruct it into its reactive pharmacophores. The molecule is synthesized via a nucleophilic substitution (Williamson ether synthesis type) or acylation pathway.

The Four-Point Pharmacophore Model

-

The Electrophilic/H-Bonding Core (Amide): The central acetamide linker (

) acts as a hydrogen bond donor/acceptor site. The N-1-naphthyl substitution introduces significant steric hindrance, affecting rotational barriers and NMR chemical shifts. -

The Lipophilic Anchor (Naphthyl): The 1-naphthyl group provides a large, planar hydrophobic surface, critical for

stacking interactions in protein binding pockets. -

The Electron-Deficient Halogen (Aryl Bromide): The 4-bromo substituent on the phenoxy ring serves as a metabolic blocker (preventing para-hydroxylation) and a distinct mass spectrometric handle.

-

The Steric Modulator (Ortho-Methyl): The 2-methyl group on the phenoxy ring restricts rotation around the ether linkage, locking the conformation.

Diagram 1: Structural Analysis Workflow

The following workflow outlines the logical progression from synthesis to validation.

Caption: Integrated analytical workflow for the structural validation of aryloxyacetamides.

Part 2: Spectroscopic Validation (Non-Destructive)

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first "fingerprint" of the molecule. The key diagnostic bands arise from the amide and ether linkages.

| Functional Group | Frequency ( | Vibration Mode | Diagnostic Note |

| Amide N-H | Stretching | Sharp band; lower frequency indicates H-bonding. | |

| Amide I ( | Stretching | The "Amide I" band; lower than esters due to resonance. | |

| Amide II | Bending | N-H deformation coupled with C-N stretch. | |

| Aryl Ether ( | Asym. Stretch | Strong, distinct band for aryl alkyl ethers. | |

| Aryl Bromide | In-plane def. | Often obscured, but C-Br stretch appears in fingerprint ( |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for connectivity. The 1-naphthyl group induces specific shielding effects.

Protocol: Dissolve

NMR Assignments (400 MHz,

)

-

10.0 - 10.2 ppm (1H, s, broad): Amide

- 7.5 - 8.2 ppm (m, 7H): Naphthyl Protons . A complex multiplet. The proton at the C2 and C8 positions of the naphthalene ring often appear most downfield.

-

6.8 - 7.4 ppm (m, 3H): Phenoxy Ring Protons . The 4-bromo-2-methyl substitution pattern creates a specific splitting:

-

H-6 (ortho to ether): Doublet.

-

H-3 (meta to ether, ortho to Br): Doublet.

-

H-5 (meta to methyl): Doublet of doublets.

-

-

4.7 - 4.9 ppm (2H, s): O-CH

-

2.2 - 2.3 ppm (3H, s): Ar-CH

Critical Validation Point: The integration ratio between the Methyl singlet (3H) and the Methylene singlet (2H) must be exactly 1.5:1.

Part 3: Mass Spectrometry & Elemental Logic[2]

Mass spectrometry (MS) provides the only rapid confirmation of the bromine atom without combustion analysis.

Isotopic Signature

Bromine exists as two stable isotopes:

-

Observation: The Molecular Ion (

or -

Target Mass:

-

Formula:

-

Exact Mass (

): -

Exact Mass (

):

-

Fragmentation Pathway (EI-MS)

Under Electron Impact (EI), the molecule cleaves at the weakest heteroatom bonds.

Diagram 2: Fragmentation Logic

Caption: Predicted EI-MS fragmentation pathways highlighting the primary cleavage sites.

Part 4: Experimental Protocols

Synthesis Verification (Small Scale)

If synthesizing this compound for reference:

-

Reactants: Equimolar 4-bromo-2-methylphenol + 2-chloro-N-(1-naphthyl)acetamide.

-

Base: Potassium Carbonate (

) in anhydrous Acetone or DMF. -

Reflux: 6–8 hours.

-

Workup: Pour into ice water. The precipitate is the target ether.

-

Recrystallization: Ethanol/Water mixture.

HPLC Purity Profiling Method

This method separates the target from the starting phenol and the chloro-acetamide intermediate.

-

Column: C18 Reverse Phase (

). -

Mobile Phase A:

Formic Acid in Water. -

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

to -

Detection: UV at

(Naphthyl absorption) and -

Flow Rate:

.

System Suitability: The "Bromine Doublet" in the MS detector (if LC-MS) or the retention time shift relative to the starting phenol (which is more polar and elutes earlier) confirms identity.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard reference for IR and NMR assignments of amides and ethers).

-

Fun, H. K., et al. (2011).[4] "N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide."[4] Acta Crystallographica Section E, 67(11).[4] Link (Provides structural data on similar N-naphthyl acetamides).

-

BenchChem. (2025). "Synthesis and spectral data of brominated naphthyl derivatives." Link (General reference for brominated aromatic synthesis pathways).

-

PubChem. "1-Naphthaleneacetamide Compound Summary." National Library of Medicine. Link (Spectral data for the naphthylacetamide core).

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Introduction and Mechanistic Rationale

Phenoxyacetamide derivatives represent a highly versatile pharmacophore in medicinal chemistry and agrochemical development, frequently exhibiting antibacterial, anti-inflammatory, and herbicidal properties[1],[2]. The target compound, 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (CAS: 434310-11-9)[3], integrates a bulky lipophilic naphthyl group with a halogenated phenoxy moiety, making it a valuable intermediate or active pharmaceutical ingredient (API) candidate.

As a Senior Application Scientist, designing a scalable and high-yield synthesis for this molecule requires a robust, two-step convergent sequence:

-

Nucleophilic Acyl Substitution : 1-Naphthylamine is acylated using chloroacetyl chloride to yield the intermediate 2-chloro-N-(1-naphthyl)acetamide. This step requires strict thermal control and a mild base to neutralize the HCl byproduct, preventing the formation of di-acylated side products and amine hydrochloride salts[1],[2].

-

Bimolecular Nucleophilic Substitution (SN2) : The intermediate undergoes a Williamson-type ether synthesis with 4-bromo-2-methylphenol. The use of anhydrous potassium carbonate (K₂CO₃) deprotonates the phenol to form a highly nucleophilic phenoxide. The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the SN2 etherification[4].

Synthetic Workflow

Synthetic workflow for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Materials and Reagents

The following stoichiometry is optimized for a 10.0 mmol bench-scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Hazard |

| 1-Naphthylamine | 143.19 | 1.0 | 1.43 g | Nucleophile (Step 1) / Toxic |

| Chloroacetyl chloride | 112.94 | 1.2 | 1.35 g (0.95 mL) | Electrophile (Step 1) / Corrosive |

| K₂CO₃ (Anhydrous) | 138.21 | 2.0 / 1.5 | 2.76 g / 2.07 g | Base & Acid Scavenger |

| 4-Bromo-2-methylphenol | 187.04 | 1.0 | 1.87 g | Nucleophile (Step 2) / Irritant |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Nucleophilic Catalyst |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(1-naphthyl)acetamide

-

Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylamine (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Base Addition : Add anhydrous K₂CO₃ (20.0 mmol) to the solution. Stir the suspension and cool the flask to 0 °C using an ice-water bath.

-

Acylation : Dissolve chloroacetyl chloride (12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

-

Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

-

System Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the amine spot validates completion.

-

Workup : Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford the pure intermediate[5].

ngcontent-ng-c2977031039="" class="ng-star-inserted">Causality Checkpoint: The strictly anhydrous basic conditions prevent the hydrolysis of chloroacetyl chloride. K₂CO₃ acts as an acid scavenger. The dropwise addition at 0 °C controls the highly exothermic acylation, ensuring chemoselectivity and preventing the formation of tertiary di-acylated amides.

Protocol B: Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

-

Preparation : In a 100 mL round-bottom flask, dissolve 4-bromo-2-methylphenol (10.0 mmol) in 30 mL of dry acetone.

-

Deprotonation : Add anhydrous K₂CO₃ (15.0 mmol) and stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Catalysis & Coupling : Add the 2-chloro-N-(1-naphthyl)acetamide (10.0 mmol) synthesized in Protocol A, followed by a catalytic amount of KI (1.0 mmol).

-

Reflux : Attach a reflux condenser and heat the mixture to 60 °C (reflux) for 12–16 hours.

-

System Validation : Monitor via TLC (Hexane:Ethyl Acetate 6:4). The emergence of a new UV-active spot with a higher Rf than the intermediate confirms product formation.

-

Workup : Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate (50 mL).

-

Purification : Wash the organic phase with 10% aqueous NaOH (2 × 25 mL) to remove any unreacted phenol, followed by water and brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol/DMF to yield the final product[4],[5].

Causality Checkpoint: Acetone is selected as the solvent because it provides excellent solubility for the reactants while allowing the reaction to be driven forward at a gentle reflux (56 °C). K₂CO₃ is preferred over stronger bases (like NaOH) to prevent the base-catalyzed hydrolysis of the newly formed amide bond. Unreacted phenol is systematically removed during the workup by washing the organic layer with a 10% aqueous sodium hydroxide solution[4].

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide, the following spectral data should be observed:

| Proton Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | 9.80 - 10.20 | Singlet (broad) | 1H |

| Naphthyl Ar-H | 7.40 - 8.10 | Multiplets | 7H |

| Phenoxy Ar-H (C3, C5) | 7.20 - 7.40 | Multiplets | 2H |

| Phenoxy Ar-H (C6) | 6.80 - 6.90 | Doublet | 1H |

| O-CH₂-C=O | 4.70 - 4.90 | Singlet | 2H |

| Ar-CH₃ | 2.20 - 2.30 | Singlet | 3H |

Note: ESI-MS should yield a prominent [M+H]⁺ peak at approximately m/z 370.0 / 372.0, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.

References

-

Lab Chemicals - Product Catalog : 2-(4-BROMO-2-METHYLPHENOXY)-N-1-NAPHTHYLACETAMIDE.[3] URL:

-

Taylor & Francis : Design, Synthesis, and Evaluation of Novel 2-(4-Benzylideneamino)phenoxy)acetamides as Antibacterial Agents.[1] URL:

-

PMC / NIH : Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[4] URL:

-

MDPI : Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives.[5] URL:

-

ACS Publications : Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].[2] URL:

Sources

Application Note: Step-by-Step Preparation of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, validated step-by-step methodologies, and in-process analytical checkpoints.

Executive Summary

The compound 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide belongs to the class of N-aryl phenoxyacetamides, structural motifs frequently investigated for their robust pharmacological profiles, including anti-inflammatory and antimicrobial activities. This application note details a highly efficient, two-step synthetic workflow. The protocol prioritizes high-yield intermediate isolation and utilizes a self-validating analytical framework to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API) analog.

Mechanistic Rationale & Synthetic Strategy

The synthesis is strategically divided into two distinct mechanistic transformations:

-

Nucleophilic Acyl Substitution (Amidation): The synthesis of the electrophilic intermediate, 2-chloro-N-(1-naphthyl)acetamide, is achieved through the acylation of 1-naphthylamine with chloroacetyl chloride[1][2].

-

Williamson Ether Synthesis (SN2 Substitution): The target compound is formed by coupling 4-bromo-2-methylphenol with the chlorinated intermediate. This SN2 reaction is facilitated by a mild base (K2CO3) in a polar aprotic solvent (DMF) at elevated temperatures (100 °C) to overcome the steric hindrance imposed by the naphthyl and ortho-methyl groups[3][4].

Two-step synthetic workflow for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Materials and Reagents

All reagents should be of analytical grade. Solvents must be anhydrous to prevent the competitive hydrolysis of chloroacetyl chloride.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume (10 mmol scale) | Function |

| 1-Naphthylamine | 143.19 | 1.0 | 1.43 g | Starting Material |

| Chloroacetyl chloride | 112.94 | 1.2 | 0.95 mL | Acylating Agent |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 2.08 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 20.0 mL | Solvent (Step 1) |

| 4-Bromo-2-methylphenol | 187.03 | 1.0 | 1.87 g | Nucleophile Precursor |

| 2-Chloro-N-(1-naphthyl)acetamide | 219.67 | 1.0 | 2.20 g | Electrophile (Intermediate) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Solvent (Step 2) |

Safety & Handling

-

Chloroacetyl chloride is highly corrosive and a potent lachrymator. Handle exclusively inside a certified fume hood using heavy-duty nitrile gloves.

-

1-Naphthylamine is toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Quenching: Unreacted chloroacetyl chloride must be quenched slowly with saturated aqueous sodium bicarbonate (NaHCO₃) prior to disposal.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(1-naphthyl)acetamide

Objective: Form the α-chloroamide intermediate via nucleophilic acyl substitution[1].

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and an argon balloon. Add 1-naphthylamine (1.43 g, 10.0 mmol) and anhydrous DCM (20 mL).

-

Base Addition: Inject triethylamine (2.08 mL, 15.0 mmol) into the solution. Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: Low temperatures suppress the formation of di-acylated byproducts and control the highly exothermic reaction.

-

Acylation: Dilute chloroacetyl chloride (0.95 mL, 12.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via an addition funnel.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

In-Process Validation (Go/No-Go Checkpoint): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the ninhydrin-active spot of 1-naphthylamine (Rf ~0.4) is entirely consumed, replaced by a strongly UV-active product spot (Rf ~0.6).

-

Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove residual Et₃N, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as an off-white solid.

Protocol B: Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Objective: Establish the ether linkage via a bimolecular nucleophilic substitution (SN2)[3][4].

Mechanistic sequence of the Williamson ether synthesis step via SN2 pathway.

-

Deprotonation: In a 50 mL round-bottom flask, dissolve 4-bromo-2-methylphenol (1.87 g, 10.0 mmol) in anhydrous DMF (15 mL). Add finely powdered K₂CO₃ (2.76 g, 20.0 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Coupling: Add the intermediate 2-chloro-N-(1-naphthyl)acetamide (2.20 g, 10.0 mmol) to the suspension in a single portion.

-

Heating: Attach a reflux condenser and heat the mixture to 100 °C using a pre-heated oil bath. Stir vigorously for 4 hours. Causality: DMF is chosen over acetone because its higher boiling point allows the reaction to reach 100 °C, providing the necessary thermal energy to overcome the steric hindrance of the bulky 1-naphthyl moiety during the SN2 transition state.

-

In-Process Validation (Go/No-Go Checkpoint): Analyze via TLC (DCM:MeOH 95:5). The disappearance of the phenolic precursor indicates completion.

-

Precipitation & Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice water. The target compound will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation and the dissolution of inorganic salts.

-

Purification: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with cold water (3 × 20 mL) to remove residual DMF, followed by cold ethanol (10 mL) to remove unreacted phenol traces. Dry the product in a vacuum oven at 50 °C overnight.

Analytical Characterization

To verify the structural integrity of the synthesized 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide, 1H NMR spectroscopy (400 MHz, DMSO-d₆) should be utilized. The following table summarizes the expected quantitative diagnostic shifts.

| Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| ~9.85 | Singlet (s) | 1H | Amide N-H (Exchangeable with D₂O) |

| 8.05 – 7.45 | Multiplet (m) | 7H | Naphthyl Aromatic Protons |

| 7.35 | Doublet (d) | 1H | Phenoxy Ar-H (C3, meta to oxygen) |

| 7.25 | Doublet of doublets (dd) | 1H | Phenoxy Ar-H (C5, adjacent to bromine) |

| 6.80 | Doublet (d) | 1H | Phenoxy Ar-H (C6, ortho to oxygen) |

| 4.85 | Singlet (s) | 2H | -O-CH₂-CO- (Alpha-carbon bridge) |

| 2.25 | Singlet (s) | 3H | Ar-CH₃ (Aryl methyl group) |

Troubleshooting & Optimization (Causality Insights)

-

Issue: Low yield in Step 1 with significant bis-acylation (formation of 2-chloro-N-(chloroacetyl)-N-(1-naphthyl)acetamide).

-

Causality & Fix: Bis-acylation occurs if the localized concentration of chloroacetyl chloride is too high or the temperature spikes. Ensure strict dropwise addition and maintain the internal temperature strictly below 5 °C.

-

-

Issue: The product in Step 2 oils out instead of precipitating upon the addition of ice water.

-

Causality & Fix: "Oiling out" is typically caused by trapped DMF or unreacted lipophilic starting materials acting as a plasticizer. To fix this, decant the aqueous layer, dissolve the oil in minimal hot ethanol, and allow it to crystallize slowly at room temperature.

-

-

Issue: Incomplete conversion in Step 2 after 4 hours.

-

Causality & Fix: K₂CO₃ may have absorbed atmospheric moisture, reducing its basicity, or its particle size is too large (limiting surface area). Always use freshly oven-dried, finely pulverized K₂CO₃. Alternatively, adding a catalytic amount of Potassium Iodide (KI, 0.1 eq) can accelerate the reaction via the in situ formation of a more reactive α-iodoacetamide intermediate (Finkelstein reaction dynamics).

-

References

-

Title : Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC | Source : nih.gov | URL :[Link]

- Title: RU2507198C1 - Quinazoline derivatives, possessing nootropic and antihypoxic activity - Google Patents | Source: google.

-

Title : Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor of Parasitic - ChemRxiv | Source : chemrxiv.org | URL :[Link]

Sources

- 1. 2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide|CAS 131149-67-2 [benchchem.com]

- 2. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RU2507198C1 - Quinazoline derivatives, possessing nootropic and antihypoxic activity - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

Optimal reaction conditions for synthesizing 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Application Note: Optimized Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide

Executive Summary

This guide details the optimized synthetic pathway for 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide , a scaffold representative of synthetic auxins and bioactive aryloxyacetamides. While traditional Williamson ether synthesis often suffers from competitive hydrolysis or poor yields due to steric hindrance (specifically the ortho-methyl group on the phenol), this protocol employs a Finkelstein-assisted alkylation strategy to maximize conversion.

The method is bifurcated into two self-validating modules:

-

Chemoselective Acylation: Preparation of the electrophilic warhead (2-chloro-N-(1-naphthyl)acetamide) with strict temperature control to prevent bis-acylation.

-

Catalytic Alkylation: Coupling of 4-bromo-2-methylphenol using a K₂CO₃/KI system in acetone, ensuring high regioselectivity and ease of purification.

Retrosynthetic Analysis & Strategy

To ensure high purity, a convergent approach is superior to a linear modification of a pre-formed scaffold. The target molecule is disconnected at the ether linkage and the amide bond.

Route Selection:

-

Path A (Selected): Alkylation of the phenol with a pre-formed chloroacetamide. This allows for the purification of the intermediate electrophile, reducing side reactions during the critical coupling step.

-

Path B (Rejected): Amidation of (4-bromo-2-methylphenoxy)acetic acid. This route is less optimal due to the potential for self-coupling and the higher cost of the phenoxyacetic acid starting material.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target ether-amide scaffold.

Module 1: Synthesis of Electrophile (Intermediate A)

Compound: 2-Chloro-N-(naphthalen-1-yl)acetamide Rationale: Direct acylation of 1-naphthylamine requires buffering to neutralize the HCl byproduct, preventing the protonation of the unreacted amine which would stall reaction kinetics.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 1-Naphthylamine | 1.0 | Nucleophile |

| Chloroacetyl chloride | 1.1 | Electrophile |

| Triethylamine (TEA) | 1.2 | Acid Scavenger |

| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |

Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

). -

Dissolution: Dissolve 1-naphthylamine (10 mmol) in anhydrous DCM (50 mL). Add TEA (12 mmol).

-

Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C . Critical: Low temperature prevents bis-acylation.

-

Addition: Dissolve chloroacetyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and brine.[6]

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Module 2: Catalytic Coupling (Target Synthesis)

Compound: 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide Rationale: The ortho-methyl group on the phenol creates steric hindrance. Standard S_N2 conditions are sluggish. We utilize Potassium Iodide (KI) to generate a transient, highly reactive iodo-acetamide species (Finkelstein reaction in situ), significantly accelerating the rate.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 4-Bromo-2-methylphenol | 1.0 | Nucleophile |

| Intermediate A (from Mod 1) | 1.1 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 0.1 | Catalyst |

| Acetone (or MeCN) | Solvent | 0.15 M |

Protocol

-

Activation: In a 100 mL RBF, dissolve 4-bromo-2-methylphenol (5 mmol) in anhydrous Acetone (35 mL). Add anhydrous K₂CO₃ (10 mmol).

-

Stirring: Stir at RT for 15 minutes to allow deprotonation and formation of the phenoxide anion. Visual Cue: The mixture may turn slightly yellow.[4]

-

Addition: Add Intermediate A (5.5 mmol) and catalytic KI (0.5 mmol).

-

Reflux: Equip with a reflux condenser and heat the mixture to 60°C (gentle reflux) for 6–8 hours.

-

Optimization Note: If reaction is incomplete after 8h, switch solvent to Acetonitrile (MeCN) and reflux at 80°C.

-

-

Filtration: Cool to RT. Filter off the inorganic salts (KCl, KBr, excess K₂CO₃). Wash the filter cake with acetone.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The crude residue is often a solid. Recrystallize from hot Ethanol or a Toluene/Hexane mixture. If oil persists, trituruate with cold diethyl ether.

Figure 2: Catalytic cycle showing the iodide effect on the electrophile, enhancing reaction kinetics.

Characterization & Validation

The synthesized compound must be validated against the following expected spectral data.

| Technique | Expected Signal / Observation | Structural Assignment |

| Appearance | White to off-white crystalline solid | High purity crystalline lattice |

| ¹H NMR (CDCl₃) | Ar-CH₃ (Methyl group) | |

| O-CH₂ -CO (Methylene bridge) | ||

| Phenol Ar-H (ortho to ether) | ||

| Phenol Ar-H (meta/para) | ||

| Naphthyl Ar-H | ||

| NH (Amide proton) | ||

| IR Spectroscopy | 1660-1680 cm⁻¹ | C=O Stretch (Amide I) |

| 3200-3300 cm⁻¹ | N-H Stretch | |

| 1240 cm⁻¹ | C-O-C Stretch (Ether) |

Troubleshooting & Optimization

-

Issue: Low Yield (<50%)

-

Cause: Incomplete deprotonation or moisture in solvent.

-

Fix: Ensure K₂CO₃ is freshly ground and dried. Use anhydrous acetone. Add 18-crown-6 (0.1 eq) to solubilize the carbonate if kinetics are very slow.

-

-

Issue: Product is an Oil [6][7][8]

-

Cause: Residual solvent or impurities.[6]

-

Fix: Triturate with cold hexanes. If that fails, dissolve in minimum DCM and precipitate by slow addition of Hexane.

-

-

Issue: "Spot-to-Spot" Migration on TLC

-

Cause: Amide bond hydrolysis on silica.

-

Fix: Add 1% Triethylamine to the TLC developing solvent to neutralize acidity.

-

References

-

BenchChem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from

-

Fun, H. K., et al. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide.[9][10] Acta Crystallographica Section E.

-

Royal Society of Chemistry. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile.[11] RSC Advances.[11]

-

Organic Syntheses. Chloroacetamide Preparation. Coll. Vol. 1, p.153.

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-methylphenol.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. talenta.usu.ac.id [talenta.usu.ac.id]

- 9. N-(4-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

HPLC method development for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide detection

The Analytical Challenge: Profiling CAS 434310-11-9

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (CAS 434310-11-9) is a synthetic organic compound characterized by a bulky naphthyl ring, a brominated phenoxy group, and a polar acetamide linker. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this specific structural class presents distinct chromatographic challenges. The molecule's extreme hydrophobicity (estimated LogP > 4.5) typically leads to excessive retention times and band broadening on standard C18 columns, while the halogenated aromatic system requires specific stationary phase chemistries to achieve optimal peak symmetry and selectivity[1].

This application note details a self-validating, stability-indicating RP-HPLC protocol specifically engineered for the quantification and purity analysis of this compound, prioritizing thermodynamic efficiency and structural selectivity.

Mechanistic Rationale: Stationary and Mobile Phase Selection

Why Phenyl-Hexyl Outperforms C18

In standard RP-HPLC, separation is driven primarily by dispersive hydrophobic interactions between the analyte and the alkyl chains of the stationary phase[2]. However, for molecules rich in π-electrons and electronegative halogens, relying solely on hydrophobicity is inefficient.

For this protocol, a Phenyl-Hexyl stationary phase was selected over a traditional C18 column. Phenyl columns offer orthogonal selectivity by engaging in π-π interactions with the electron-rich naphthyl and phenoxy rings of the analyte[3]. Furthermore, phenyl phases demonstrate enhanced retention and shape selectivity for halogenated aromatic compounds due to induced dipole-dipole interactions with the bromine atom[4]. The hexyl alkyl spacer provides sufficient flexibility for the bonded phenyl ring to align optimally with the bulky naphthyl group of the analyte, ensuring sharp, symmetrical peaks.

Mobile Phase Thermodynamics and pH Control

Although the acetamide linker in 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is neutral and does not ionize under standard chromatographic conditions, mobile phase pH control remains a critical factor for method robustness. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. The acidic modifier protonates residual silanol groups on the underlying silica support, effectively neutralizing them and preventing secondary interactions that cause peak tailing[3][5].

For the organic modifier, Acetonitrile (ACN) is selected over Methanol (MeOH). ACN provides lower system backpressure and a lower UV cutoff, which is essential for monitoring the naphthyl group's distinct high-energy absorbance at 220 nm[6]. While MeOH can theoretically enhance π-π interactions on a phenyl column, ACN delivers superior peak capacity and faster elution for highly lipophilic amides[7].

Logical workflow for HPLC method development of halogenated aromatic amides.

Experimental Protocols

Sample Preparation Workflow

To ensure a self-validating system, the sample preparation must prevent analyte precipitation, which is a common failure mode for highly hydrophobic naphthyl derivatives. The sample is initially solubilized in 100% organic solvent before being diluted to the working concentration in a solvent matching the initial gradient conditions.

Step-by-step sample preparation workflow for hydrophobic amide standards.

Chromatographic Conditions

-

System: UHPLC/HPLC equipped with a Photodiode Array (PDA) or DAD detector.

-

Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C (Maintains consistent viscosity and mass transfer).

-

Injection Volume: 5 µL.

-

Detection Wavelength: 220 nm (primary for naphthyl ring) and 280 nm (secondary).

Gradient Elution Program

A linear gradient is employed to focus the analyte band at the head of the column before rapidly eluting it, minimizing longitudinal diffusion.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |

| 0.0 | 60 | 40 | Initial hold |

| 1.0 | 60 | 40 | Isocratic focus |

| 8.0 | 10 | 90 | Linear ramp |

| 10.0 | 10 | 90 | Wash |

| 10.1 | 60 | 40 | Re-equilibration |

| 15.0 | 60 | 40 | End |

Data Presentation and System Validation

A self-validating protocol requires built-in System Suitability Testing (SST) to ensure the instrument and column are performing within thermodynamic limits before sample analysis begins. The following tables summarize the expected quantitative data for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide under the described conditions.

Table 1: System Suitability Parameters (n=6 injections)